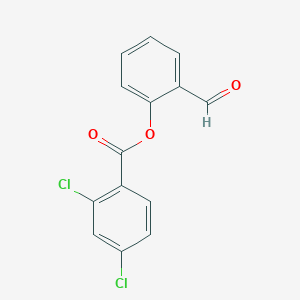

2-Formylphenyl 2,4-dichlorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Formylphenyl 2,4-dichlorobenzoate” is a chemical compound . It has a molecular weight of 295.12 .

Synthesis Analysis

The synthesis of a similar compound, bis(2,4-dichlorobenzoato-O)bis(thiourea-S)zinc(II), has been reported . This compound was prepared and characterized by elemental analysis, thermal analysis, IR spectroscopy, and single-crystal X-ray analysis .

Molecular Structure Analysis

The coordination environment of the zinc(II) atom in the similar compound is built up by two sulphur atoms from two thiourea ligands and two oxygen atoms from two monodentate 2,4-dichlorobenzoate anions to form a distorted tetrahedral coordination around the zinc(II) atom .

Chemical Reactions Analysis

During the thermal decomposition in an inert atmosphere, thiourea, dichlorobenzene, and carbon dioxide are evolved .

Physical And Chemical Properties Analysis

The solid intermediate was confirmed by IR spectroscopy, and the final product of the thermal decomposition was proven by powder diffractometry .

Applications De Recherche Scientifique

Decomposition and Environmental Impact

- Decomposition Products in Silicone Industry : Bis(2,4-dichlorobenzoyl)peroxide, used as an initiator in silicone rubber production, decomposes into harmful byproducts, including 2,4-dichlorobenzoic acid and polychlorinated biphenyl (PCB) congeners, affecting workers in the silicone rubber industry. This raises concerns about occupational exposure and the carcinogenic potential of these byproducts (Schettgen et al., 2022).

- Degradation by Microorganisms : Studies on Pseudomonas aeruginosa JB2 and other bacterial strains have shown the capability to degrade mono-, di-, and trihalogenated benzoic acids, including chlorobenzoates, which are relevant to understanding the environmental breakdown of chlorinated organic compounds (Hickey & Focht, 1990).

Synthesis and Chemical Reactions

- Synthesis and Crystal Structure : Research on the synthesis of related compounds, such as 2-[(4-Chlorobenzoyl)amino]-3-(4-formylphenyl)prop-2-enoic acid, provides insights into their chemical properties and potential applications in materials science and organic synthesis (Kumar et al., 2017).

- Photolysis Studies : Investigations into the photolysis of related chlorodiazirines reveal complex interactions and formation of new compounds, which could inform photochemical processes and synthesis pathways (Nakane et al., 2004).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

(2-formylphenyl) 2,4-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-10-5-6-11(12(16)7-10)14(18)19-13-4-2-1-3-9(13)8-17/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEGFZRBYMKKNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methoxybenzamide](/img/structure/B2635910.png)

![2,4-dichloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]benzamide](/img/structure/B2635913.png)

![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)

![Ethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]-1-benzofuran-3-carboxylate](/img/structure/B2635916.png)

![3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2635920.png)

![6,8-Dichloro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2635921.png)

![Methyl 3-{[(4-chlorophenyl)carbamoyl]amino}-4-methylthiophene-2-carboxylate](/img/structure/B2635922.png)

![(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B2635925.png)

![2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2635926.png)